3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1025719-17-8
Cat. No.: VC2850870
Molecular Formula: C13H16BClN2O2
Molecular Weight: 278.54 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1025719-17-8 |
---|---|
Molecular Formula | C13H16BClN2O2 |
Molecular Weight | 278.54 g/mol |
IUPAC Name | 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17) |
Standard InChI Key | BPAAWYLOFQTVPA-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2 |
Introduction
Chemical Identification and Properties
The compound 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine represents a specialized chemical entity with well-defined structural and physical properties. The detailed characterization of this compound is essential for understanding its behavior in various chemical and biological environments.
Structural Identification
The molecular structure consists of a pyrrolo[2,3-b]pyridine core scaffold with a chloro substituent at position 3 and a tetramethyl-dioxaborolane group at position 5. This arrangement creates a unique electronic distribution that influences its reactivity and binding properties.
Table 1: Chemical Identifiers of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Parameter | Value |
---|---|
CAS Number | 1025719-17-8 |
Molecular Formula | C₁₃H₁₆BClN₂O₂ |
Molecular Weight | 278.54 g/mol |
IUPAC Name | 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17) |
Standard InChIKey | BPAAWYLOFQTVPA-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2 |
The compound features multiple functional groups that contribute to its chemical versatility. The pyrrolo[2,3-b]pyridine core provides a rigid framework with specific electronic properties, while the chloro substituent at position 3 offers reactivity for potential substitution reactions. The tetramethyl-dioxaborolane group at position 5 enables participation in coupling reactions and other transformations typical of boronic acid derivatives.
Physical Properties
The physical properties of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine have been characterized through various analytical methods. These properties influence its behavior in different solvent systems and reaction conditions.
Table 2: Physical Properties
Property | Value |
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Appearance | Solid |
Density | 1.3±0.1 g/cm³ |
Storage Condition | 2-8°C |
Solubility | Soluble in most organic solvents (DMSO, DCM, THF) |
Understanding these physical parameters is crucial for researchers working with this compound, as they inform proper handling, storage, and experimental design considerations .
Applications in Research and Development
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has emerged as a valuable compound with diverse applications across different domains of scientific research and development.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an important scaffold for developing kinase inhibitors and other therapeutic agents. The pyrrolo[2,3-b]pyridine core is a privileged structure found in numerous bioactive compounds, while the boronic acid pinacol ester group provides a synthetic handle for further derivatization through well-established cross-coupling methodologies.
The compound's ability to form reversible covalent bonds makes it valuable in designing selective inhibitors for specific biological pathways, potentially targeting diseases that involve kinase dysregulation. Related pyrrolo[2,3-b]pyridine derivatives have shown promise as inhibitors of human neutrophil elastase (HNE), a protease involved in various pathologies affecting the respiratory system .
Role in Organic Synthesis
Beyond its biological applications, 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine functions as a versatile building block in organic synthesis. The presence of multiple functional groups allows for selective transformations:
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The boronic acid pinacol ester group enables Suzuki-Miyaura cross-coupling reactions with various halides
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The chloro substituent can participate in nucleophilic aromatic substitution or metal-catalyzed coupling reactions
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The pyrrole NH provides a site for N-functionalization, allowing for the introduction of additional structural diversity
These features make the compound valuable for constructing complex molecular architectures and generating libraries of derivatives for structure-activity relationship studies.
Mechanism of Action and Biochemical Interactions
Understanding the mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine and its derivatives provides insight into their biological effects and potential therapeutic applications.
Biochemical Interactions
The dioxaborolane moiety present in this compound can form reversible covalent bonds with diols and other nucleophilic functional groups found in biological systems. This property is particularly useful in designing enzyme inhibitors and molecular probes for specific targets. The boronic acid derivatives can interact with nucleophilic residues in protein active sites, forming temporary covalent adducts that modulate enzymatic activity.
The pyrrolo[2,3-b]pyridine core structure enables interactions with various biological targets through several mechanisms:
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Hydrogen bonding through the pyrrole NH and pyridine nitrogen
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π-stacking interactions with aromatic amino acid residues
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Hydrophobic interactions through the aromatic scaffold
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Potential for halogen bonding through the chloro substituent
These diverse interaction modes contribute to the binding affinity and selectivity of compounds based on this scaffold.
Structure-Activity Relationships
Research on related pyrrolo[2,3-b]pyridine derivatives has revealed important structure-activity relationships that inform the design of more potent and selective compounds. Studies on pyrrolo[2,3-b]pyridine derivatives as HNE inhibitors have demonstrated that substitutions at positions 2, 3, and 5 of the scaffold significantly impact biological activity .
For instance, the presence of electron-withdrawing groups at position 3 (such as the chloro substituent in our compound of interest) can influence the electronic distribution across the molecular scaffold, affecting its binding properties and reactivity profile. Similarly, the position of substituents on the pyrrolo[2,3-b]pyridine core can dramatically alter the biological activity and target selectivity .
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